molecular formula C19H27N3O3 B4137841 N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide

N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide

Cat. No. B4137841
M. Wt: 345.4 g/mol
InChI Key: GKUNBROQZNYGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide, also known as CPP-109, is a small molecule drug that has been studied for its potential therapeutic use in treating addiction and other neurological disorders. This compound is a potent and selective inhibitor of the enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in regulating neuronal activity in the brain.

Mechanism of Action

N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide increases the levels of GABA in the brain, which can have a calming effect and reduce the cravings associated with addiction. The drug has a high degree of selectivity for GABA transaminase, which minimizes off-target effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity, and is involved in a wide range of physiological processes, including sleep, anxiety, and mood. By increasing GABA levels, N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide can have a calming effect on the brain and reduce the symptoms associated with addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide in lab experiments is its high degree of selectivity for GABA transaminase. This minimizes off-target effects and allows researchers to study the specific role of GABA in various physiological processes. However, one limitation of using N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over time.

Future Directions

There are several potential future directions for research on N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide. One area of interest is the use of the drug in combination with other medications or behavioral therapies to enhance its therapeutic effects. Another potential direction is the development of more potent and selective inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide, and to identify any potential long-term side effects associated with its use.

Scientific Research Applications

N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide has been studied extensively in preclinical and clinical trials for its potential use in treating addiction, particularly cocaine and alcohol dependence. The drug has been shown to reduce drug-seeking behavior in animal models of addiction, and has been tested in human clinical trials with promising results. In addition to addiction, N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide has also been studied for its potential use in treating other neurological disorders, such as anxiety and depression.

properties

IUPAC Name

N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14-9-11-21(12-10-14)17-8-7-15(13-18(17)22(24)25)19(23)20-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUNBROQZNYGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
Reactant of Route 6
N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.